N-(3-Bromophenyl)Acrylamide is an organic molecule with the chemical formula C9H8BrNO and a molecular weight of 226.07 g/mol. Suppliers like Biosynth and Ambeed offer the compound, primarily for research purposes [, ].
N-(3-Bromophenyl)Acrylamide is an amide derivative of 3-bromoacrylic acid. Amides are a diverse class of organic compounds known for their biological activity. The presence of a bromine atom (Br) on the phenyl ring can potentially influence the molecule's interactions with other molecules [].
Based on its chemical structure and the properties of similar amides, N-(3-Bromophenyl)Acrylamide could be a candidate for research in various areas, including:* Medicinal Chemistry: Investigating its potential biological activity and therapeutic applications.* Material Science: Studying its properties for applications in polymers or other materials.* Organic Synthesis: Utilizing it as a building block for the synthesis of more complex molecules.
N-(3-Bromophenyl)Acrylamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl group, which is in turn linked to an acrylamide functional group. The compound has the molecular formula and a molecular weight of approximately 215.07 g/mol. It features an acrylamide moiety, which is known for its reactivity due to the presence of a carbon-carbon double bond adjacent to a carbonyl group, making it a versatile compound in various
Several methods can be employed to synthesize N-(3-Bromophenyl)Acrylamide:
N-(3-Bromophenyl)Acrylamide finds applications in various fields:
Interaction studies involving N-(3-Bromophenyl)Acrylamide focus on its reactivity with biological molecules. For instance:
N-(3-Bromophenyl)Acrylamide shares structural similarities with other acrylamides but exhibits unique properties due to its specific substituents. Here are some comparable compounds:
Compound Name | Similarity | Unique Features |
---|---|---|
N-(4-Nitrophenyl)Acrylamide | 0.89 | Contains a nitro group which enhances reactivity |
N-(4-Chlorophenyl)Acrylamide | 0.80 | Chlorine substituent affects electronic properties |
N-Benzylacrylamide | 0.75 | Benzyl group may alter solubility and reactivity |
N,N'-Methylenebis(acrylamide) | 0.73 | Dimeric structure increases cross-linking potential |
N-(4-Fluoro-3-nitrophenyl)acetamide | 0.62 | Fluorine substituent influences electronic behavior |
The uniqueness of N-(3-Bromophenyl)Acrylamide lies in its bromine substitution, which can significantly affect its reactivity and biological interactions compared to other acrylamides.
The synthesis of phenyl acrylamide derivatives traces back to early investigations into acrylamide’s reactivity with aromatic halides. A pivotal advancement occurred with the development of nucleophilic substitution reactions, where acrylamide was reacted with chlorobenzene in the presence of pyridine to yield phenyl acrylamide. This foundational work established acrylamide’s versatility as a precursor for aryl-substituted derivatives.
The introduction of bromine at the phenyl ring’s meta-position, as in N-(3-Bromophenyl)Acrylamide, emerged from efforts to enhance electronic and steric properties for targeted applications. Bromine’s electron-withdrawing nature and capacity for cross-coupling reactions made it a strategic substituent for drug discovery and polymer functionalization. Early synthetic routes relied on stoichiometric reagents, but recent methodologies leveraging photoredox catalysis and multicomponent reactions have improved efficiency and regioselectivity.
In medicinal chemistry, N-(3-Bromophenyl)Acrylamide serves as a key intermediate for designing protease inhibitors and kinase modulators. The sulfonamide and acrylamide functionalities, as demonstrated in visible-light-mediated chlorosulfonylation reactions, enable the construction of quaternary carbon centers critical for bioactive molecule synthesis. The bromine atom further permits post-synthetic modifications via Suzuki-Miyaura couplings, enhancing molecular diversity.
In materials science, copolymerization with methyl methacrylate (MMA) yields materials with tailored thermal and mechanical properties. Reactivity ratio studies ($$ r1 = 0.03 $$, $$ r2 = 0.593 $$) indicate a propensity for alternating copolymer structures, which are advantageous for creating high-performance polymers. The compound’s ability to participate in radical polymerization processes also supports its use in hydrogel networks and stimuli-responsive materials.
Contemporary research faces three primary challenges:
Efforts to address these challenges include optimizing photocatalyst systems (e.g., fac-Ir(ppy)$$_3$$) and developing flow chemistry protocols to enhance reaction reproducibility.
Modern synthetic strategies for N-(3-Bromophenyl)Acrylamide emphasize atom economy and catalytic efficiency. Key methodologies include:
Spectroscopic characterization relies heavily on $$ ^1\text{H} $$-NMR and FT-IR to confirm acrylamide backbone formation and bromine substitution. For instance, the $$ ^1\text{H} $$-NMR spectrum of N-(3-Bromophenyl)Acrylamide exhibits distinctive vinyl proton resonances at $$ \delta = 5.58–5.85 \, \text{ppm} $$ and aromatic signals near $$ \delta = 7.39–7.76 \, \text{ppm} $$. Thermal stability assessments via TGA reveal decomposition onset temperatures exceeding 200°C, suitable for high-temperature polymer processing.
Mechanistic studies using radical scavengers like TEMPO have elucidated pathways involving sulfonyl radical intermediates in photoredox reactions. Computational modeling further aids in predicting regiochemical outcomes, guiding rational catalyst design.